1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a piperazine moiety substituted with a methoxyphenyl group .
Properties
Molecular Formula |
C24H26N6O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H26N6O/c1-17-8-9-19(14-18(17)2)30-24-20(15-27-30)23(25-16-26-24)29-12-10-28(11-13-29)21-6-4-5-7-22(21)31-3/h4-9,14-16H,10-13H2,1-3H3 |
InChI Key |
BTPKWSAIRHLKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves several steps:
Formation of the Pyrazolopyrimidine Core: The key starting material, pyrazolopyrimidine, is obtained by treating ethyl N-(4-cyano-1-(tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol.
Cyclization and Substitution: The pyrazolopyrimidine core undergoes cyclization and subsequent substitution reactions to introduce the 3,4-dimethylphenyl and 2-methoxyphenyl groups.
Final Assembly: The final compound is assembled by reacting the substituted pyrazolopyrimidine with piperazine under appropriate conditions.
Chemical Reactions Analysis
1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions:
Scientific Research Applications
1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves inhibition of specific enzymes and receptors:
Enzyme Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Receptor Interaction: It interacts with various receptors, including epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), leading to inhibition of cell proliferation.
Comparison with Similar Compounds
1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other pyrazolopyrimidine derivatives:
1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound also exhibits anticancer activity but has different substituents that may affect its biological activity.
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: Another similar compound with a different substitution pattern, showing varied biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
